3-Benzylimidazolidine-2,4-dione

Description

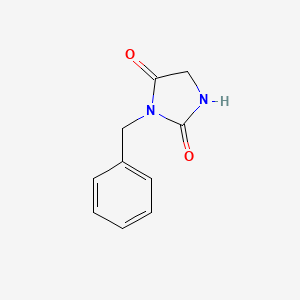

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODAEDMAPRQATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875881 | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2301-40-8 | |

| Record name | 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzylimidazolidine-2,4-dione: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylimidazolidine-2,4-dione, also known as 3-benzylhydantoin, is a heterocyclic organic compound belonging to the hydantoin class. The hydantoin scaffold, an imidazolidine-2,4-dione ring system, is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physico-chemical characteristics, spectroscopic profile, and biological activities, with a particular focus on its potential as an anticonvulsant and anticancer agent.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a benzyl group attached to the nitrogen atom at position 3.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molar Mass | 190.199 g/mol | [3] |

| Melting Point | 140-141 °C | [4] |

| pKa | 8.70 ± 0.70 (Predicted) | ChemAxon |

| LogP | 0.41 | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide, with limited solubility in water. | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the benzylation of hydantoin. A detailed protocol is described in U.S. Patent 2,759,002.[4]

Experimental Protocol: Synthesis of 3-Benzylhydantoin[4]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 50 grams of hydantoin, 83 grams of anhydrous potassium carbonate, and 103 grams of benzyl bromide.

-

Solvent Addition: Add 400 cc of acetone and 400 cc of water to the flask.

-

Reflux: Heat the mixture to reflux and maintain for an extended period (e.g., overnight) to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction is complete, distill off the acetone.

-

Work-up: Cool the remaining aqueous residue and treat it with ether. Further cooling will promote the precipitation of the product.

-

Isolation: Filter the mixture to collect the solid product, 3-benzylhydantoin.

-

Purification: The crude product can be recrystallized from ethanol to yield pure this compound.

Causality Behind Experimental Choices:

-

Potassium Carbonate: Acts as a base (proton acceptor) to deprotonate the hydantoin ring, making the nitrogen atom nucleophilic and facilitating the attack on the electrophilic benzyl bromide.

-

Acetone/Water Solvent System: Provides a suitable medium for dissolving the reactants and facilitating the reaction. The aqueous component helps to dissolve the potassium carbonate.

-

Reflux: The elevated temperature increases the reaction rate, ensuring a reasonable reaction time.

-

Ether Wash: Helps to remove any unreacted benzyl bromide and other organic impurities.

-

Recrystallization from Ethanol: A standard purification technique to obtain a highly pure crystalline product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm) and the methylene protons of the benzyl group. The protons on the imidazolidine ring will also have distinct chemical shifts. The ¹H NMR spectrum of [6-¹³C]-L-5-benzylhydantoin showed a splitting of the H-6 methylene signal at 2.94 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the imidazolidine ring. In the ¹³C NMR spectrum of [6-¹³C]-L-5-benzylhydantoin, the ¹³C enrichment was confirmed exclusively at the C-6 position at 36.8 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H group in the hydantoin ring.

-

C=O Stretching: Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the two carbonyl groups.

-

C-N Stretching: Bands in the region of 1029-1200 cm⁻¹.[6]

-

Aromatic C-H and C=C Stretching: Signals in the aromatic region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 190. Key fragmentation patterns would likely involve the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium ion), and fragmentation of the hydantoin ring.[7][8][9]

Crystal Structure

Biological Activities and Potential Applications

The imidazolidine-2,4-dione scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide array of biological activities.

Anticonvulsant Activity

Hydantoins are a well-established class of anticonvulsant drugs.[10] The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels in neurons.[10][11] By inactivating these channels, they prevent the rapid and repetitive firing of neurons that characterizes seizure activity.[10] While specific quantitative data for 3-benzylhydantoin is limited, studies on structurally similar phenylmethylenehydantoins have shown potent anticonvulsant activity in the maximal electroshock seizure (MES) model, with ED₅₀ values comparable to the established drug phenytoin.[12]

Caption: Proposed mechanism of anticonvulsant action for hydantoins.

Anticancer Activity

Numerous studies have highlighted the potential of hydantoin derivatives as anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13] For example, novel 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have demonstrated dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line.[14] Other studies have reported IC₅₀ values for various hydantoin derivatives against different cancer cell lines, indicating their potential for further development as chemotherapeutic agents.[15]

| Derivative | Cell Line | IC₅₀ (µM) | Source |

| Compound 13 (a 5,5-diphenylhydantoin derivative) | HeLa | 10 | [15] |

| Compound 16 (a 5,5-diphenylhydantoin derivative) | HeLa | 18.5 | [15] |

| Compound 17 (a 5,5-diphenylhydantoin derivative) | HeLa | 29 | [15] |

| Compound 18 (a 5,5-diphenylhydantoin derivative) | HeLa | 30 | [15] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | NCI-H522 (Non-small cell lung cancer) | 1.36 | [16] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | COLO 205 (Colon cancer) | 1.64 | [16] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | MDA-MB-468 (Breast cancer) | 1.11 | [16] |

Conclusion

This compound is a compound of significant interest in medicinal chemistry, stemming from the well-established therapeutic potential of the hydantoin scaffold. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it a valuable starting point for the design and development of novel therapeutic agents, particularly in the fields of neurology and oncology. Further research into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. ijrpc.com [ijrpc.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 1-Benzyl hydantoin(6777-05-5) 1H NMR [m.chemicalbook.com]

- 4. Crystal structure and Hirshfeld surface analyses, crystal voids, intermolecular interaction energies and energy frameworks of 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 12. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 3-Benzylimidazolidine-2,4-dione: Structure, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive overview of 3-Benzylimidazolidine-2,4-dione, a key heterocyclic compound often utilized as a scaffold in medicinal chemistry and organic synthesis. We will delve into its precise chemical structure and nomenclature, outline a robust synthetic protocol, and detail the spectroscopic data essential for its unequivocal identification. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound's core properties and handling.

Core Chemical Identity and Nomenclature

This compound, commonly known as 3-benzylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin). The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The defining feature of this molecule is the benzyl group (C₆H₅CH₂) substituted at the N-3 position of the hydantoin ring. This substitution significantly influences the molecule's steric and electronic properties, enhancing its lipophilicity compared to the parent hydantoin.[1]

The hydantoin moiety itself is a critical structural component in a variety of pharmaceuticals, including the anticonvulsant drug Phenytoin and the antibacterial agent nitrofurantoin, highlighting the therapeutic relevance of this chemical class.[2][3]

Caption: Chemical structure of this compound.

Key Identifiers

A summary of the essential nomenclature and registration information for this compound is provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Common Name | 3-Benzylhydantoin | |

| CAS Number | 2301-40-8 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][5] |

| Molecular Weight | 190.20 g/mol | [5][6] |

| InChI Key | VJUNTPRQTFDQMF-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)CNC2=O | [7] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Physical State | White to off-white crystalline solid | [1] |

| Melting Point | 140-141 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | [1] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | [5] |

Synthesis and Purification Protocol

The synthesis of N-substituted hydantoins can be achieved through various methods, including the Bucherer-Bergs reaction or the Urech hydantoin synthesis.[2][8] However, a direct and highly efficient method for preparing this compound is the N-alkylation of the parent hydantoin ring. This approach offers high yields and straightforward purification.

The described protocol involves a nucleophilic substitution (Sₙ2) reaction, where the hydantoin anion acts as the nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Deprotonation: To a stirred solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Rationale: K₂CO₃ is a mild base sufficient to deprotonate the N-3 position of the hydantoin ring, creating a nucleophilic anion. DMF is an ideal polar aprotic solvent that solvates the potassium cation, enhancing the nucleophilicity of the hydantoin anion.

-

-

Alkylation: To the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Rationale: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the transition state. A slight excess ensures complete consumption of the hydantoin starting material.

-

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A white precipitate will form.

-

Rationale: The product is poorly soluble in water, causing it to precipitate out while the inorganic salts (like KBr) and residual DMF remain dissolved.

-

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Rationale: Recrystallization is a purification technique that removes impurities, resulting in a product with high purity and a sharp melting point (expected: 140-141°C).[5]

-

Spectroscopic Profile for Structural Verification

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Characteristic Features |

| IR (Infrared) | Strong C=O stretching bands at ~1710-1770 cm⁻¹; N-H stretching band at ~3200-3300 cm⁻¹; Aromatic C-H stretching just above 3000 cm⁻¹.[9][10] |

| ¹H NMR | ~8.3 ppm (s, 1H): N1-H proton. ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (s, 2H): Benzylic methylene protons (-CH₂-Ph). ~4.1 ppm (s, 2H): Methylene protons of the hydantoin ring (C5-H₂). |

| ¹³C NMR | ~170 ppm: C4 carbonyl carbon. ~157 ppm: C2 carbonyl carbon. ~135 ppm: Quaternary aromatic carbon. ~127-129 ppm: Aromatic CH carbons. ~55 ppm: C5 methylene carbon. ~45 ppm: Benzylic methylene carbon.[10] |

| Mass Spec (MS) | m/z 190: Molecular ion peak [M]⁺. m/z 91: Prominent fragment corresponding to the benzyl cation [C₇H₇]⁺. |

Chemical Reactivity and Applications

The chemical reactivity of 3-benzylhydantoin is centered around the remaining N-H proton and the hydantoin ring's stability.

-

N-1 Acidity: The proton at the N-1 position is acidic and can be removed by a suitable base. This allows for subsequent alkylation or acylation, providing a straightforward route to 1,3-disubstituted hydantoin derivatives. This versatility makes it a valuable intermediate in combinatorial chemistry and drug discovery programs.

-

Scaffold for Drug Development: The hydantoin core is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antiandrogenic properties.[1][2] The benzyl group at the N-3 position serves as a lipophilic handle that can be modified to tune the compound's pharmacokinetic and pharmacodynamic profile.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its structure is readily confirmed by standard spectroscopic methods, and its synthesis can be reliably achieved through N-alkylation of hydantoin. Its importance as a molecular scaffold in the development of new therapeutic agents ensures continued interest from the scientific community. This guide provides the foundational technical data required for its effective use in a research and development setting.

References

- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]

- 2. ikm.org.my [ikm.org.my]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin, 3-benzyl-5,5-dimethyl- | C12H14N2O2 | CID 141912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (5S)-5-benzylimidazolidine-2,4-dione | C10H10N2O2 | CID 703698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzyl hydantoin(6777-05-5) 1H NMR spectrum [chemicalbook.com]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1-Methyl-3-benzyl-hydantoin [smolecule.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Benzylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-Benzylimidazolidine-2,4-dione, also known as 3-benzylhydantoin. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems. This document, compiled from a senior application scientist's perspective, offers not just the data, but also the rationale behind the experimental choices and interpretation of the results, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀N₂O₂) is a derivative of hydantoin, a core heterocyclic structure found in several anticonvulsant drugs. The presence of a benzyl group attached to the nitrogen at position 3 significantly influences its chemical and spectroscopic properties. The key to understanding its spectroscopic signature lies in the interplay between the aromatic phenyl ring, the benzylic methylene bridge, and the dicarbonyl system of the imidazolidine-2,4-dione ring.

This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for compounds with exchangeable protons, such as those on nitrogen atoms.

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

Data Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons of the hydantoin ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (N-CH₂-Ph) | ~4.6 | Singlet | 2H |

| Hydantoin (C₅-H₂) | ~4.0 | Singlet | 2H |

| Hydantoin (N₁-H) | Variable (broad) | Singlet | 1H |

Causality Behind the Chemical Shifts:

-

Aromatic Protons (7.20 - 7.40 ppm): The protons on the phenyl ring are deshielded due to the anisotropic effect of the aromatic ring current, resulting in their downfield chemical shift. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

-

Benzylic Protons (~4.6 ppm): The methylene protons adjacent to the nitrogen atom and the phenyl ring are also deshielded by the electron-withdrawing nitrogen and the aromatic ring. Their appearance as a singlet indicates free rotation around the N-C bond.

-

Hydantoin Methylene Protons (~4.0 ppm): The protons at the C5 position of the imidazolidine ring are adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. They typically appear as a singlet.

-

Hydantoin N-H Proton (Variable): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 175 |

| Aromatic (C₆H₅) | 125 - 137 |

| Benzylic (N-CH₂-Ph) | ~45 |

| Hydantoin (C₅-H₂) | ~48 |

Expert Insights on ¹³C NMR:

-

Carbonyl Carbons (155 - 175 ppm): The two carbonyl carbons (C2 and C4) of the hydantoin ring are highly deshielded and appear at the downfield end of the spectrum. Their exact chemical shifts can be influenced by the substitution on the nitrogen atoms.

-

Aromatic Carbons (125 - 137 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry (ipso, ortho, meta, and para carbons).

-

Benzylic Carbon (~45 ppm): The benzylic methylene carbon is shifted downfield due to its attachment to the electron-withdrawing nitrogen atom.

-

Hydantoin Methylene Carbon (~48 ppm): The C5 carbon of the hydantoin ring is also in a downfield region due to the adjacent carbonyl and nitrogen atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl groups and the N-H bond.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1700 - 1780 (two bands) | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Trustworthiness of IR Data: The presence of two distinct and strong carbonyl stretching bands is a hallmark of the imidazolidine-2,4-dione ring system. The N-H stretching frequency can provide insights into the extent of intermolecular hydrogen bonding in the solid state.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for polar molecules like this compound. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For more detailed fragmentation analysis, Electron Impact (EI) ionization can be employed.

Mass Spectral Data and Interpretation

Expected Molecular Ion: The molecular formula of this compound is C₁₀H₁₀N₂O₂. Its monoisotopic mass is approximately 190.07 g/mol . In ESI-MS, the major peak is expected to be the protonated molecule [M+H]⁺ at m/z 191.08.

Key Fragmentation Pathways (under EI):

-

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen atom of the hydantoin ring. This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 , which is often the base peak in the spectrum.

-

Loss of CO and HNCO: The hydantoin ring can undergo fragmentation through the loss of neutral molecules like carbon monoxide (CO) and isocyanic acid (HNCO).

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating picture of its molecular structure. The data presented in this guide, including predicted chemical shifts, characteristic vibrational frequencies, and fragmentation patterns, serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. A thorough understanding of this data is essential for quality control, reaction monitoring, and the rational design of new therapeutic agents based on the hydantoin scaffold.

An In-Depth Technical Guide to the Physicochemical Properties of N-benzyl Hydantoin Derivatives

This guide provides a comprehensive technical overview of the physicochemical properties of N-benzyl hydantoin derivatives, a class of compounds of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and critical physicochemical parameters—lipophilicity, solubility, and pKa—that govern the biological activity of these molecules. The content is structured to provide not only methodologies but also the underlying scientific rationale, ensuring a thorough understanding for application in a laboratory setting.

Introduction to N-benzyl Hydantoin Derivatives

The hydantoin scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, is a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The introduction of a benzyl group at the N1 or N3 position of the hydantoin ring gives rise to N-benzyl hydantoin derivatives, which have shown particular promise as anticonvulsant agents.[2] The physicochemical properties of these derivatives are paramount as they dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety. Understanding and optimizing these properties is a critical aspect of the drug discovery and development process.

Synthesis of N-benzyl Hydantoin Derivatives

The synthesis of N-benzyl hydantoin derivatives typically involves a two-step process: the formation of the hydantoin ring followed by N-benzylation.

Formation of the Hydantoin Core: The Urech Hydantoin Synthesis

A common and efficient method for the synthesis of the hydantoin core is the Urech hydantoin synthesis.[3][4] This reaction involves the treatment of an α-amino acid with potassium cyanate to form a hydantoic acid intermediate, which is subsequently cyclized under acidic conditions to yield the hydantoin.[3]

N-benzylation of the Hydantoin Ring

The introduction of the benzyl group onto the hydantoin nitrogen is typically achieved through an alkylation reaction using benzyl bromide or a similar benzylating agent.[5] The regioselectivity of the benzylation (N1 vs. N3) can be influenced by the reaction conditions, including the choice of base and solvent. Due to the higher acidity of the N3 proton, alkylation often preferentially occurs at this position under basic conditions.[5]

Experimental Protocol: Synthesis of 1-benzyl-3-methylimidazolidine-2,4-dione [6]

This protocol describes the N-benzylation of a pre-formed hydantoin.

-

Dissolution: Dissolve 3-methylimidazolidine-2,4-dione (1.00 g, 8.76 mmol) in 10 mL of dimethylformamide (DMF).

-

Addition of Base: To the solution, add sodium hydride (NaH) (0.42 g, 10.52 mmol).

-

Addition of Benzylating Agent: Add benzyl chloride (1.33 g, 10.52 mmol) to the mixture.

-

Reaction: Stir the mixture for 3 hours at 40°C.

-

Work-up: After the reaction is complete, evaporate the solvent. Dissolve the residue in water and extract with ethyl acetate.

-

Drying and Purification: Dry the organic layer over sodium sulfate (Na2SO4). Remove the solvent under vacuum to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1) eluent to afford 1-benzyl-3-methylimidazolidine-2,4-dione.

Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for establishing structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH. The shake-flask method is the gold-standard for experimental LogP/LogD determination.[8]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination [1]

-

Preparation of Phases: Prepare n-octanol pre-saturated with phosphate-buffered saline (PBS) at pH 7.4 and PBS (pH 7.4) pre-saturated with n-octanol.

-

Compound Preparation: Prepare a stock solution of the test compound in n-octanol pre-saturated with PBS.

-

Partitioning: Mix the compound solution with pre-saturated PBS in a vessel.

-

Equilibration: Vigorously shake the mixture for a fixed period to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete phase separation.

-

Sampling: Carefully separate the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the LogD7.4 value using the following equation: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules with ionizable groups, the pKa value determines the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding.[9] Potentiometric titration is a highly accurate method for pKa determination.[10][11]

Experimental Protocol: Potentiometric Titration for pKa Determination [2][10]

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength, 0.15 M potassium chloride (KCl) can be used.[10]

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.[10]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl), depending on the nature of the compound.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[2] Perform at least three replicate titrations for accuracy.[10]

Solubility

Aqueous solubility is a critical physicochemical property that influences drug dissolution and absorption.[12] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate. Kinetic solubility assays are often employed in early drug discovery for high-throughput screening.[13][14]

Experimental Protocol: Kinetic Solubility Assay [12][13]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Buffer: Add an appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentration.

-

Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[12][13]

-

Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV spectrophotometry or LC-MS.

-

Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.

Physicochemical Properties and Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of N-benzyl hydantoin derivatives, particularly their anticonvulsant effects, is intricately linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections.[15][16]

Lipophilicity and Anticonvulsant Activity:

A critical relationship exists between lipophilicity (LogP) and the anticonvulsant activity of hydantoin derivatives. Generally, an optimal LogP range is required for effective penetration of the blood-brain barrier (BBB) to reach the central nervous system (CNS), the site of action for anticonvulsant drugs.

-

Too Low LogP: Compounds that are too hydrophilic may not efficiently cross the BBB, leading to reduced efficacy.

-

Too High LogP: Excessively lipophilic compounds may exhibit poor aqueous solubility, leading to formulation challenges and potential issues with metabolism and toxicity. They may also bind non-specifically to plasma proteins and other tissues, reducing the free concentration available to interact with the target.

QSAR models have identified LogP as a critical parameter for the anticonvulsant activity of phenylmethylenehydantoins.

Table 1: Illustrative Physicochemical and Anticonvulsant Activity Data for a Hypothetical Series of N-benzyl Hydantoin Derivatives

| Compound | R Group | LogP | pKa | Solubility (µM) | Anticonvulsant Activity (ED50, mg/kg) |

| 1 | H | 2.5 | 8.9 | 150 | 50 |

| 2 | 4-Cl | 3.2 | 8.5 | 75 | 35 |

| 3 | 4-OCH3 | 2.3 | 9.1 | 180 | 60 |

| 4 | 4-NO2 | 2.1 | 7.8 | 200 | >100 |

| 5 | 4-CH3 | 3.0 | 9.0 | 90 | 40 |

This table presents hypothetical data for illustrative purposes.

Conclusion

The physicochemical properties of N-benzyl hydantoin derivatives are fundamental to their potential as therapeutic agents. This guide has provided a detailed overview of the synthesis and experimental determination of key parameters such as lipophilicity, pKa, and solubility. A thorough understanding and application of these principles are essential for the rational design and optimization of novel N-benzyl hydantoin derivatives with improved efficacy and drug-like properties. The presented protocols and workflows serve as a practical resource for researchers in the field of drug discovery and development.

References

- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. jocpr.com [jocpr.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. [PDF] Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 3-Benzylhydantoins: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, famously represented by the anticonvulsant drug phenytoin.[1][2][3] The strategic substitution at various positions of this privileged structure has given rise to a plethora of derivatives with a wide spectrum of biological activities.[1][4] Among these, the introduction of a benzyl group at the N-3 position has yielded a particularly promising class of compounds: the 3-benzylhydantoins. This technical guide provides an in-depth exploration of the multifaceted biological activities of 3-benzylhydantoins, focusing on their potential as anticancer, anticonvulsant, and antimicrobial agents, thereby offering valuable insights for researchers and professionals in drug discovery and development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Recent investigations have highlighted the significant antitumor potential of 3-benzylhydantoin derivatives against various cancer cell lines, including colon and breast cancer.[5][6][7] These compounds exert their anticancer effects through a variety of mechanisms, demonstrating a multi-pronged approach to inhibiting cancer progression.

Mechanisms of Antitumor Action

The anticancer activity of 3-benzylhydantoins is not attributed to a single mode of action but rather a combination of effects that disrupt cancer cell physiology. Key mechanisms include:

-

Induction of Apoptosis and Anti-proliferative Effects: Numerous studies have shown that 3-benzylhydantoin derivatives can induce dose- and time-dependent anti-proliferative and pro-apoptotic activities in cancer cells.[5][6] For instance, a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives demonstrated significant anti-proliferative effects against human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines.[5][6] This is often accompanied by an increase in the rate of apoptosis, the programmed cell death that is often dysregulated in cancer.[6]

-

Inhibition of Cell Migration and Invasion: The metastatic spread of cancer is a major cause of mortality. 3-Benzylhydantoin derivatives have been shown to inhibit the migration and invasion of cancer cells.[5][6] This is achieved, in part, by downregulating the expression of genes involved in tumor invasion, such as matrix metalloproteinase-9 (MMP-9).[5][6]

-

Modulation of Oxidative Stress and Nitrite Production: Some 3-benzylhydantoin derivatives have been observed to decrease levels of oxidative stress parameters while increasing nitrite production in cancer cells.[5] This suggests an antioxidant effect and a potential role in modulating the tumor microenvironment.

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of carcinogenesis. Certain 3-benzylhydantoin derivatives have been found to reduce the mRNA level of cyclooxygenase-2 (COX-2), a pro-inflammatory gene linked to colorectal carcinogenesis, indicating significant anti-inflammatory and antitumor effects.[5][7]

-

Enzyme Inhibition: Molecular docking studies have suggested that some 3-benzyloxyhydantoin derivatives may exert their anticancer effects by binding to and inhibiting enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase (RR).[8][9]

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that modifications at both the benzyl and the C5 positions of the hydantoin ring can significantly influence anticancer potency. For example, substitutions on the benzyl ring and the nature of the substituent at the C5 position (e.g., isopropyl or isobutyl) have been shown to be favorable for increasing binding affinity to target enzymes and enhancing antiproliferative activity.[8][9]

Experimental Protocol: In Vitro Proliferation Assay (MTT Assay)

A standard method to evaluate the anti-proliferative activity of 3-benzylhydantoin derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the 3-benzylhydantoin derivatives (e.g., 0.01 µM to 100 µM) for specific time periods (e.g., 24h, 48h, 72h).[5][6] A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of 3-Benzylhydantoin Derivatives

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| 3-benzyl-5-isopropyl-5-phenylhydantoin | HCT-116 (Colon) | Anti-proliferative, Pro-apoptotic | Not specified | [5][7] |

| 3-(4-chlorobenzyl)-5-isopropyl-5-phenylhydantoin | HCT-116 (Colon) | Anti-proliferative, Pro-apoptotic | Not specified | [5][7] |

| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin | MDA-MB-231 (Breast) | Anti-proliferative, Anti-migratory | Not specified | [6][7] |

| 3-benzyloxyhydantoin derivative 5g | Multiple cell lines | Cytotoxic | 0.04 | [8][9] |

| 3-benzyloxyhydantoin derivative 6g | Multiple cell lines | Cytotoxic | 0.01 | [8][9] |

Anticonvulsant Activity: A Legacy and Future Perspective

The hydantoin core is synonymous with anticonvulsant therapy, with phenytoin being a first-line treatment for partial and tonic-clonic seizures for decades.[1][2][3][10][11] While the focus of recent research has expanded to other therapeutic areas, the potential for novel 3-benzylhydantoins as anticonvulsant agents remains an area of interest.

Mechanism of Action

The primary mechanism of action for phenytoin and other hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels in a use-dependent manner.[11] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures. It is plausible that novel 3-benzylhydantoin derivatives could share this mechanism or exhibit modified pharmacological profiles.

Experimental Workflow: Evaluation of Anticonvulsant Activity

A common preclinical model for assessing anticonvulsant activity is the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Caption: Workflow for evaluating the anticonvulsant activity of 3-benzylhydantoins.

Antimicrobial Activity: An Emerging Frontier

While the anticancer and anticonvulsant properties of hydantoins are more extensively studied, there is emerging evidence for their antimicrobial potential.

Antibacterial Activity

Some studies have reported weak to moderate antibacterial activity for certain 3-benzylhydantoin derivatives. For example, 3-benzyl-5,5-diphenylhydantoin showed weak activity against the Gram-positive bacterium Enterococcus faecalis and the Gram-negative bacterium Escherichia coli.[12] The development of potent antibacterial agents is a critical global health priority, and the 3-benzylhydantoin scaffold could serve as a starting point for the design of novel antibacterial compounds. The mechanism of action is likely to involve the inhibition of essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division.[13]

Antifungal and Antiviral Potential

The broader class of hydantoin and thiohydantoin derivatives has shown activity against various fungi and viruses.[14] While specific data on the antifungal and antiviral properties of 3-benzylhydantoins is limited, this represents a promising avenue for future research.

Other Potential Biological Activities

The therapeutic potential of 3-benzylhydantoins is not limited to the activities discussed above. For instance, some 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been identified as potent inhibitors of NADPH oxidase (NOX) 1 and 4, enzymes implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[15] Additionally, certain hydantoin derivatives have shown promise as antiplasmodial agents, highlighting their potential in combating malaria.[16]

Conclusion and Future Directions

The 3-benzylhydantoin scaffold represents a versatile and promising platform for the development of new therapeutic agents. The demonstrated anticancer, anticonvulsant, and emerging antimicrobial activities underscore the importance of continued research in this area. Future efforts should focus on:

-

Synthesis of diverse libraries of 3-benzylhydantoin derivatives to expand the chemical space and conduct comprehensive structure-activity relationship studies.

-

Elucidation of the precise molecular mechanisms of action for the observed biological activities through advanced biochemical and cellular assays.

-

In vivo evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of novel therapeutic applications for 3-benzylhydantoins based on their diverse biological activities.

By leveraging the foundational knowledge of the hydantoin core and embracing innovative medicinal chemistry approaches, the scientific community can unlock the full therapeutic potential of 3-benzylhydantoins for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. jddtonline.info [jddtonline.info]

- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. malariaworld.org [malariaworld.org]

The Strategic Application of 3-Benzylimidazolidine-2,4-dione as a Versatile Precursor in Modern Organic Synthesis

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of organic synthesis, the imidazolidine-2,4-dione, or hydantoin, scaffold holds a position of significant importance. Its prevalence in a wide array of biologically active compounds, including anticonvulsants, antivirals, and antitumor agents, underscores its status as a "privileged structure" in medicinal chemistry.[1] Among the myriad of hydantoin derivatives, 3-benzylimidazolidine-2,4-dione (also known as 3-benzylhydantoin) has emerged as a particularly versatile and strategic precursor. The presence of the benzyl group at the N-3 position not only modulates the molecule's solubility and electronic properties but also serves as a readily cleavable protecting group, facilitating subsequent transformations.

This technical guide provides an in-depth exploration of this compound as a cornerstone precursor in organic synthesis. Moving beyond a mere recitation of reactions, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols. We will navigate the synthesis of the core molecule, its strategic application in the construction of diverse molecular architectures—most notably α-amino acids—and explore the frontiers of its use in asymmetric synthesis.

I. Synthesis of the Core Precursor: this compound

The most direct and widely employed method for the synthesis of this compound involves the N-alkylation of the parent hydantoin ring. This approach offers high yields and operational simplicity.

Experimental Protocol: Synthesis of this compound[2]

Objective: To synthesize this compound via N-alkylation of hydantoin.

Materials:

-

Hydantoin (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone

-

Water

-

Ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add hydantoin (e.g., 50 g), anhydrous potassium carbonate (e.g., 83 g), and benzyl bromide (e.g., 103 g).

-

Add a 1:1 mixture of acetone and water (e.g., 400 mL each).

-

Heat the mixture to reflux and maintain for 12-16 hours (overnight). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, distill off the acetone.

-

Cool the remaining aqueous residue in an ice bath and treat with ether.

-

After further cooling, collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ether and dry to afford this compound.

-

The crude product can be recrystallized from ethanol to yield a white crystalline solid with a melting point of approximately 141 °C.[2]

Causality and Field Insights:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the N-3 position of hydantoin, which is more acidic than the N-1 position. The resulting anion acts as the nucleophile. Other bases such as sodium carbonate or hydroxides can also be employed.[2]

-

Solvent System: The acetone/water mixture ensures the solubility of both the organic reactants and the inorganic base, facilitating a homogeneous reaction environment.

-

Workup: The removal of acetone and subsequent cooling in the presence of a non-polar solvent like ether promotes the precipitation of the desired product while keeping impurities in solution.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

II. The Cornerstone Application: A Precursor to α-Amino Acids

One of the most powerful applications of this compound is its role as a precursor in the synthesis of α-amino acids. This strategy involves the alkylation of the C-5 position, followed by hydrolysis of the hydantoin ring.

A. C-5 Alkylation: Introducing Side-Chain Diversity

The methylene group at the C-5 position of this compound is activated by the two adjacent carbonyl groups, rendering the protons acidic and amenable to deprotonation by a suitable base. The resulting enolate can then be alkylated with a variety of electrophiles, allowing for the introduction of diverse side chains. A highly efficient method for this transformation is phase-transfer catalysis.[3]

Experimental Protocol: C-5 Alkylation of this compound via Phase-Transfer Catalysis[3]

Objective: To synthesize 5-alkyl-3-benzylimidazolidine-2,4-diones.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., ethyl iodide, propyl bromide, isobutyl bromide, benzyl bromide) (1.2-1.5 eq)

-

Tetrabutylammonium bromide (TBAB) (0.02-0.10 eq)

-

Potassium hydroxide (50% w/w aqueous solution)

-

Toluene

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq).

-

Add toluene to dissolve the starting materials.

-

Add the 50% aqueous potassium hydroxide solution.

-

To the vigorously stirred biphasic mixture, add the alkyl halide (1.2 eq) dropwise at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkyl-3-benzylimidazolidine-2,4-dione.

Causality and Field Insights:

-

Phase-Transfer Catalysis: This technique is exceptionally effective for this transformation. The quaternary ammonium salt (TBAB) facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates the hydantoin at C-5. The resulting hydantoin enolate is then readily alkylated by the alkyl halide in the organic phase. This method avoids the need for strong, anhydrous bases and cryogenic temperatures.[3]

-

Base Concentration: A concentrated aqueous solution of KOH is crucial for driving the deprotonation equilibrium.

-

Electrophile Choice: A wide range of primary and secondary alkyl halides can be used, allowing for the synthesis of a diverse library of α-amino acid precursors.

Diagram 2: C-5 Alkylation Workflow

Caption: Workflow for the C-5 alkylation of 3-benzylhydantoin.

B. Hydrolysis: Unveiling the α-Amino Acid

The final step in the synthesis of α-amino acids from 5,5-disubstituted 3-benzylhydantoins is the hydrolysis of the hydantoin ring. This is typically achieved under harsh conditions, such as heating with a strong acid or base.

Experimental Protocol: Hydrolysis of 5-Alkyl-3-benzylimidazolidine-2,4-dione

Objective: To synthesize α-amino acids from their corresponding hydantoin precursors.

Materials:

-

5-Alkyl-3-benzylimidazolidine-2,4-dione (1.0 eq)

-

6M Hydrochloric acid or 25% Barium hydroxide solution

-

Dowex-50 (H⁺ form) ion-exchange resin (for acid workup)

-

Ammonium hydroxide solution (for elution)

Procedure (Acid Hydrolysis):

-

Place the 5-alkyl-3-benzylimidazolidine-2,4-dione in a sealed tube with 6M HCl.

-

Heat the mixture at 110-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ether to remove by-products.

-

Apply the aqueous layer to a column of Dowex-50 (H⁺ form) ion-exchange resin.

-

Wash the column with water to remove any remaining impurities.

-

Elute the amino acid from the resin using an aqueous solution of ammonium hydroxide (e.g., 2M).

-

Collect the fractions containing the amino acid (can be visualized by ninhydrin staining of TLC plates).

-

Concentrate the combined fractions under reduced pressure to obtain the desired α-amino acid.

Procedure (Basic Hydrolysis): [4]

-

Reflux the 5-alkyl-3-benzylimidazolidine-2,4-dione with a 25% aqueous solution of barium hydroxide for 12-48 hours.

-

Cool the reaction mixture and acidify with sulfuric acid to precipitate barium sulfate.

-

Filter off the barium sulfate.

-

The filtrate containing the amino acid can be further purified by recrystallization or ion-exchange chromatography as described above.

Causality and Field Insights:

-

Harsh Conditions: The hydantoin ring is very stable, necessitating strong acidic or basic conditions and elevated temperatures for its complete hydrolysis.

-

Mechanism of Hydrolysis: The hydrolysis proceeds through the initial cleavage of one of the amide bonds, followed by decarboxylation to yield the amino acid.[5]

-

Purification: Ion-exchange chromatography is a highly effective method for purifying the final amino acid from inorganic salts and other by-products.

Diagram 3: Hydrolysis to α-Amino Acid

Caption: General workflow for the hydrolysis of 5-substituted hydantoins.

III. Asymmetric Synthesis: The Next Frontier

The synthesis of enantiomerically pure α-amino acids is of paramount importance in drug development. While the aforementioned methods produce racemic α-amino acids, this compound can be employed in asymmetric syntheses. One promising strategy involves the diastereoselective alkylation of a chiral hydantoin precursor or the use of a chiral phase-transfer catalyst.

Diastereoselective Alkylation

By incorporating a chiral auxiliary into the hydantoin scaffold, it is possible to direct the incoming alkyl group to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary and hydrolysis of the hydantoin ring would then yield an enantiomerically enriched α-amino acid. While specific examples utilizing a chiral group at the N-1 or N-3 position of the benzylhydantoin are an active area of research, the principles of diastereoselective alkylation are well-established with other chiral auxiliaries.[6]

Enantioselective Alkylation via Chiral Phase-Transfer Catalysis

A more direct approach to enantiomerically enriched 5-alkylated hydantoins is the use of a chiral phase-transfer catalyst in the alkylation step. Cinchona alkaloid-derived quaternary ammonium salts are commonly employed for this purpose. These catalysts can form a chiral ion pair with the hydantoin enolate, shielding one face of the enolate and directing the alkylating agent to the other, thus inducing enantioselectivity.[7]

Conceptual Workflow:

-

Generation of the prochiral enolate of this compound.

-

Formation of a chiral ion pair with a chiral phase-transfer catalyst.

-

Face-selective alkylation of the enolate.

-

Release of the enantiomerically enriched 5-alkyl-3-benzylimidazolidine-2,4-dione.

This area represents a significant opportunity for further research and development, with the potential to streamline the synthesis of valuable chiral building blocks.

IV. Characterization Data

Accurate characterization of the synthesized compounds is crucial for ensuring their purity and confirming their identity. The following table summarizes typical spectroscopic data for this compound and a representative C-5 alkylated derivative.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| This compound | ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, N-CH₂), ~4.0 (s, 2H, C5-H₂) | ~170 (C=O), ~157 (C=O), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~44 (N-CH₂), ~46 (C5) | ~3200 (N-H), ~1770, ~1710 (C=O) | [M]⁺ expected at 190 |

| 5-Methyl-5-benzylhydantoin [8] | ~10.36 (s, 1H, NH), ~7.94 (s, 1H, NH), ~7.34-6.81 (m, 5H, Ar-H), 3.16 & 2.94 (ABq, 2H, CH₂), 1.47 (s, 3H, CH₃) | ~178.0 (C=O), ~156.6 (C=O), ~134 (Ar-C), ~130-127 (Ar-CH), ~63.3 (C5), ~44 (CH₂), ~24 (CH₃) | ~3109 (N-H), ~1748, ~1732 (C=O) | [M]⁺ expected at 204 |

V. Conclusion and Future Outlook

This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward preparation, coupled with its ability to serve as a versatile platform for the introduction of molecular diversity, makes it an invaluable tool for researchers in both academic and industrial settings. The well-established pathway to α-amino acids, combined with the emerging possibilities in asymmetric synthesis, ensures that this humble precursor will continue to play a significant role in the advancement of medicinal chemistry and drug discovery. The development of more efficient and highly stereoselective methods for the functionalization of the 3-benzylhydantoin core remains a fertile ground for future innovation, promising even more streamlined access to complex and valuable molecules.

References

- 1. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epub.jku.at [epub.jku.at]

- 8. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Versatility of the Hydantoin Scaffold

An In-Depth Technical Guide to the Medicinal Chemistry of N-Substituted Hydantoins

The hydantoin ring, a five-membered heterocyclic structure formally known as imidazolidine-2,4-dione, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] First isolated in 1861 by Adolf von Baeyer, this deceptively simple heterocycle has given rise to a remarkable diversity of therapeutic agents.[3] Its enduring appeal lies in a combination of synthetic tractability, metabolic stability, and the capacity for multi-point functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[1][3]

From the seminal discovery of the anticonvulsant phenytoin in the 1930s to the development of modern anticancer and antimicrobial agents, N-substituted hydantoins have demonstrated a broad spectrum of biological activities.[1][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the medicinal chemistry of N-substituted hydantoins. It delves into the core principles of their synthesis, elucidates critical structure-activity relationships (SAR), and surveys their diverse therapeutic applications, offering a comprehensive resource for the rational design of novel hydantoin-based therapeutics.

The Hydantoin Scaffold: Physicochemical Properties and Reactivity

The chemical behavior of the hydantoin ring is dictated by the interplay of its constituent atoms. The presence of two carbonyl groups significantly influences the acidity of the imide protons at the N-1 and N-3 positions. The N-3 proton is generally more acidic (pKa ≈ 9) than the N-1 proton, a property that is fundamental to selective N-alkylation strategies.[6] This differential acidity allows for sequential and site-selective introduction of substituents, a key aspect in the construction of diverse hydantoin libraries.

The C-5 position of the hydantoin ring behaves as a reactive methylene group, susceptible to base-catalyzed condensation reactions with aldehydes and ketones, leading to the formation of 5-alkylidenehydantoins.[6] This reactivity provides a facile route for introducing a wide array of substituents at this position, which is often crucial for biological activity.

Furthermore, the hydantoin ring possesses both hydrogen bond donor (N-H groups) and acceptor (C=O groups) functionalities, enabling it to engage in a variety of interactions with biological targets.[1][2][7] The stereochemistry at the C-5 position is another critical feature; when C-5 is substituted with two different groups, it becomes a chiral center, and the biological activity of the resulting enantiomers can differ significantly.[4][6]

Synthesis of N-Substituted Hydantoins: Building the Core

The construction of the hydantoin ring and the introduction of N-substituents can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Bucherer-Bergs Reaction: A Classic Multicomponent Approach

One of the most widely employed methods for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[8][9] This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[8]

Caption: Generalized scheme of the Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.

N-Substitution Strategies

The introduction of substituents at the N-1 and N-3 positions is typically achieved through alkylation or arylation reactions. As mentioned, the higher acidity of the N-3 proton allows for its selective functionalization under milder basic conditions.[6] Subsequent substitution at the N-1 position often requires stronger bases or different reaction conditions.

Experimental Protocol: Synthesis of 3-Benzyl-5,5-diphenylhydantoin

This protocol provides a representative example of the N-alkylation of a pre-formed hydantoin.

Materials:

-

5,5-Diphenylhydantoin (Phenytoin)

-

Benzyl chloride

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 5,5-diphenylhydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-benzyl-5,5-diphenylhydantoin.

Structure-Activity Relationships (SAR) of N-Substituted Hydantoins

The biological activity of N-substituted hydantoins is exquisitely sensitive to the nature and position of the substituents on the hydantoin ring. Understanding these SARs is paramount for the rational design of potent and selective therapeutic agents.

Caption: Key structure-activity relationship points for N-substituted hydantoins.

-

N-1 Position: Substitution at the N-1 position can have varied effects. In some cases, small alkyl or aryl groups are tolerated or even beneficial for activity, while in others, an unsubstituted N-1 is preferred.[10] This position can also be modified to improve pharmacokinetic properties such as solubility and metabolic stability.

-

N-3 Position: The N-3 position is a critical determinant of biological activity for many hydantoins. The introduction of various substituents at this position can dramatically influence potency and selectivity. For example, in anticonvulsant hydantoins, alkyl groups like ethyl or propyl at N-3 have been shown to be beneficial.[10] In the context of anticancer agents, larger aromatic moieties at N-3 can be crucial for interactions with the target protein.[1]

-

C-5 Position: The substituents at the C-5 position are often essential for anchoring the molecule in the binding site of its biological target. For anticonvulsant activity, the presence of at least one aryl group at C-5 is a common feature, as seen in phenytoin.[4][9] The lipophilicity and steric bulk of the C-5 substituents play a significant role in determining the pharmacological profile.

Therapeutic Applications of N-Substituted Hydantoins

The versatility of the hydantoin scaffold is reflected in the wide range of therapeutic applications for its N-substituted derivatives.

Anticonvulsant Activity

The history of hydantoins in medicine is inextricably linked to their use as anticonvulsants.[4][11] Phenytoin, introduced in 1938, revolutionized the treatment of epilepsy and remains an important therapeutic option today.[4][12] It is effective against partial and tonic-clonic seizures.[4] Other hydantoin-based anticonvulsants include mephenytoin and ethotoin.[12] The primary mechanism of action for these drugs is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity.[4][13]

| Compound | N-1 Substituent | N-3 Substituent | C-5 Substituents | Primary Use |

| Phenytoin | H | H | Phenyl, Phenyl | Partial and tonic-clonic seizures |

| Mephenytoin | H | Methyl | Phenyl, Ethyl | Partial and tonic-clonic seizures |

| Ethotoin | H | Ethyl | Phenyl, H | Partial and tonic-clonic seizures |

Anticancer Activity

More recently, N-substituted hydantoins have emerged as a promising class of anticancer agents.[1][9] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some hydantoin derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR) kinase, a critical target in many cancers.[1][14] Others have been identified as sirtuin inhibitors, which are involved in cellular processes like apoptosis and transcription.[1] The androgen receptor antagonist enzalutamide, which has a thiohydantoin core, is a clinically approved drug for the treatment of prostate cancer.

| Compound Class | Target | Example Substituents (N-3, C-5) | Cancer Type |

| 5-Benzylidene-hydantoins | EGFR Kinase | N3-Benzyl, C5-Benzylidene | Various solid tumors |

| 3-Benzyl-5-benzylidenehydantoins | Sirtuins (SIRT1/2) | N3-Benzyl, C5-Benzylidene | Various cancers |

| Enzalutamide (thiohydantoin) | Androgen Receptor | Complex N-1 substituent | Prostate Cancer |

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. N-substituted hydantoins have shown promise as antimicrobial agents against a range of bacterial pathogens, including multidrug-resistant strains.[2][15][16][17] Nitrofurantoin, a hydantoin derivative, is a clinically used antibiotic for the treatment of urinary tract infections.[2][7] Newer research has focused on developing hydantoin derivatives that act by disrupting bacterial cell membranes, a mechanism that may be less prone to the development of resistance.[15][16]

Other Therapeutic Applications

The pharmacological potential of N-substituted hydantoins extends beyond the aforementioned areas. Derivatives have been investigated for a variety of other therapeutic effects, including:

-

Anti-inflammatory activity: Inhibition of pro-inflammatory cytokines like TNF-α.[5][11]

-

Antiarrhythmic activity: Modulation of cardiac ion channels.[8][11]

-